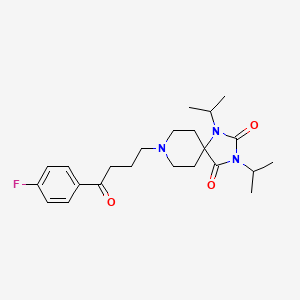
Vadastuximab talirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vadastuximab talirine is an antibody-drug conjugate designed for the treatment of acute myeloid leukemia. It consists of an anti-CD33 monoclonal antibody linked to pyrrolobenzodiazepine dimers. The compound targets CD33, a transmembrane receptor expressed on cells of myeloid lineage, which is present in the majority of acute myeloid leukemia patients .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vadastuximab talirine is synthesized by conjugating pyrrolobenzodiazepine dimers to an anti-CD33 monoclonal antibody. The process involves the use of engineered cysteine residues at the sites of drug linker attachment, resulting in a drug loading of approximately two pyrrolobenzodiazepine dimers per antibody .
Industrial Production Methods: The industrial production of this compound involves large-scale biotechnological processes to produce the monoclonal antibody, followed by chemical conjugation with pyrrolobenzodiazepine dimers. The production process ensures high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Vadastuximab talirine undergoes several types of chemical reactions, including:
Conjugation Reactions: The attachment of pyrrolobenzodiazepine dimers to the monoclonal antibody.
Proteolytic Cleavage: The release of pyrrolobenzodiazepine dimers within lysosomes after internalization.
Common Reagents and Conditions:
Reagents: Pyrrolobenzodiazepine dimers, monoclonal antibodies, engineered cysteine residues.
Major Products Formed: The major product formed is the this compound conjugate, which consists of the anti-CD33 monoclonal antibody linked to pyrrolobenzodiazepine dimers .
Applications De Recherche Scientifique
Vadastuximab talirine has several scientific research applications, particularly in the field of medicine:
Chemistry: Used as a model compound for studying antibody-drug conjugates and their chemical properties.
Biology: Investigated for its interactions with CD33 receptors and its effects on myeloid cells.
Medicine: Primarily used in clinical trials for the treatment of acute myeloid leukemia. .
Industry: Utilized in the development of targeted cancer therapies and biotechnological research
Mécanisme D'action
Vadastuximab talirine exerts its effects through a targeted mechanism:
Binding to CD33: The anti-CD33 monoclonal antibody component binds to the CD33 receptor on myeloid cells.
Internalization and Lysosomal Transport: Upon binding, the conjugate is internalized and transported to lysosomes.
Proteolytic Cleavage: Within the lysosomes, the pyrrolobenzodiazepine dimers are released via proteolytic cleavage of the linker.
DNA Crosslinking: The released pyrrolobenzodiazepine dimers crosslink DNA, leading to cell death
Comparaison Avec Des Composés Similaires
Vadastuximab talirine is unique compared to other similar compounds due to its specific targeting of the CD33 receptor and its use of pyrrolobenzodiazepine dimers. Similar compounds include:
Gemtuzumab ozogamicin: Another anti-CD33 antibody-drug conjugate used for the treatment of acute myeloid leukemia.
Inotuzumab ozogamicin: An antibody-drug conjugate targeting CD22, used for the treatment of acute lymphoblastic leukemia
This compound stands out due to its specific mechanism of action and its promising results in clinical trials for acute myeloid leukemia .
Propriétés
Numéro CAS |
1436390-64-5 |
|---|---|
Formule moléculaire |
C63H71N9O14S |
Poids moléculaire |
1210.4 g/mol |
Nom IUPAC |
(2R)-3-[(3R)-1-[6-[[(2S)-1-[[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-2-aminopropanoic acid |
InChI |
InChI=1S/C63H71N9O14S/c1-35(2)57(69-55(73)11-8-7-9-20-70-56(74)29-54(62(70)79)87-34-47(64)63(80)81)59(76)67-36(3)58(75)68-41-16-12-37(13-17-41)39-23-42-30-65-48-27-52(50(83-5)25-45(48)60(77)71(42)32-39)85-21-10-22-86-53-28-49-46(26-51(53)84-6)61(78)72-33-40(24-43(72)31-66-49)38-14-18-44(82-4)19-15-38/h12-19,25-28,30-33,35-36,42-43,47,54,57H,7-11,20-24,29,34,64H2,1-6H3,(H,67,76)(H,68,75)(H,69,73)(H,80,81)/t36-,42-,43-,47-,54+,57-/m0/s1 |
Clé InChI |
BNJNAEJASPUJTO-DUOHOMBCSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C[C@H](C9=O)SC[C@@H](C(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCCCCN9C(=O)CC(C9=O)SCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















